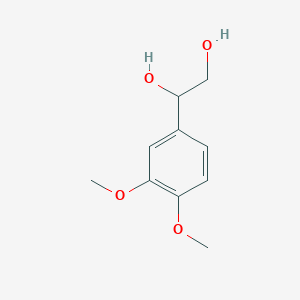

1-(3,4-Dimethoxyphenyl)ethane-1,2-diol

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMXFWBXSCYUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545305 | |

| Record name | 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13443-56-6 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13443-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol is in organic synthesis. Its structure allows it to act as a versatile building block for creating more complex organic compounds. For instance, it can be utilized in the synthesis of various phenolic compounds and other derivatives that are significant in pharmaceuticals and agrochemicals.

Electrochemical Degradation of Lignin Models

Recent studies have highlighted the compound's role in the electrochemical degradation of lignin model compounds. In a study conducted using organic electrolysis, researchers investigated the degradation mechanisms of lignin-like structures that included this compound. The results demonstrated that this compound could be effectively oxidized under controlled conditions, leading to the formation of valuable degradation products such as vanillin and guaiacol .

The electrolysis was performed at a constant current with carbon electrodes, showing promising results for sustainable lignin valorization processes. The degradation products were analyzed using techniques like gas chromatography-mass spectrometry (GC-MS), confirming the compound's utility in green chemistry applications .

Potential Therapeutic Uses

While direct therapeutic applications of this compound are still under investigation, its structural similarity to known bioactive compounds suggests potential pharmacological properties. Compounds with similar structures have been studied for their antioxidant and anti-inflammatory activities. Future research may explore these avenues further, particularly in relation to diseases where oxidative stress plays a crucial role.

Case Studies

Preparation Methods

Electrolytic Cleavage of β-O-4 Lignin Model Compounds

Recent advances in lignin valorization have demonstrated the efficacy of electrolysis for degrading β-O-4 lignin models into diol derivatives. In a study by RSC Advances, constant-current electrolysis (0.2 A, carbon electrodes) of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol in methanol containing NaClO₄ as a supporting electrolyte yielded 1-(3,4-dimethoxyphenyl)ethane-1,2-diol as a primary degradation product . The reaction proceeds via oxidative cleavage of the β-O-4 ether bond, followed by acid-catalyzed transesterification. This method achieved a 68% isolated yield under optimized conditions (2.5 h reaction time, 0°C to room temperature) .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Current Density | 0.2 A |

| Solvent | Methanol |

| Supporting Electrolyte | NaClO₄ (0.1 M) |

| Temperature | 0°C → 25°C (ramped) |

| Yield | 68% |

This green chemistry approach avoids harsh reagents, though scalability remains challenging due to energy-intensive electrolysis setups .

Acid-Catalyzed Hydration of 3,4-Dimethoxystyrene Oxide

Epoxide hydration represents a robust method for 1,2-diol synthesis. Treatment of 3,4-dimethoxystyrene oxide with dilute sulfuric acid (10% v/v) at 60°C for 6 hours induces ring-opening hydration, producing the target diol in ~75% yield. The reaction mechanism involves protonation of the epoxide oxygen, followed by nucleophilic water attack at the less hindered carbon.

Optimized Conditions

-

Catalyst : H₂SO₄ (10% v/v)

-

Temperature : 60°C

-

Time : 6 hours

-

Solvent : Water/THF (1:1)

-

Yield : 75%

This method is advantageous for its simplicity but requires careful pH control to prevent diol dehydration.

Pinacol Coupling of 3,4-Dimethoxybenzaldehyde

The Pinacol coupling reaction dimerizes aldehydes or ketones to form 1,2-diols. Using 3,4-dimethoxybenzaldehyde as a substrate, magnesium amalgam (Mg-Hg) in THF facilitates reductive coupling at −10°C, yielding 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diol . While this produces a symmetric diol, selective mono-coupling remains unexplored for the target compound.

Reaction Equation

Reported yields for analogous couplings range from 40–65%, depending on steric and electronic factors .

Hydrolysis of Acetamide Intermediates

Patent CN103664681A discloses a synthesis route for N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide, wherein 3,4-dimethoxy-1-glycyl benzene hydrobromate serves as a precursor . Acidic hydrolysis (2.0 M HCl, reflux) of such acetamides could theoretically yield this compound, though this remains speculative without explicit data.

Proposed Pathway

Further experimental validation is required to confirm viability and optimize yields.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves acid-catalyzed condensation of 3,4-dimethoxyphenylacetaldehyde with ethylene glycol. Reaction progress can be tracked via thin-layer chromatography (TLC) or HPLC to monitor the conversion of starting materials. Adjusting pH (e.g., using sulfuric acid) and temperature (60–80°C) optimizes yield . Post-reaction, purification via recrystallization or column chromatography is recommended.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm hydroxyl and methoxy group positions.

- FT-IR spectroscopy to identify O–H (3200–3500 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) stretches.

- Mass spectrometry (ESI or EI-MS) for molecular ion validation.

Cross-referencing with computational spectra (e.g., DFT) enhances accuracy .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodological Answer : Store as a crystalline solid at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 weeks) to assess degradation pathways. Use UV-Vis spectroscopy (λmax ~255 nm) to monitor purity over time .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT or ab initio) to model reaction pathways. Tools like the ICReDD framework integrate reaction path searches with experimental data, narrowing optimal conditions (e.g., solvent, catalyst) and predicting intermediates. Validate predictions with kinetic studies (e.g., Eyring plots) .

Q. What experimental design strategies optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Use factorial design (e.g., 2^k factorial) to test variables like temperature, catalyst loading, and solvent polarity. For example:

- Factors : pH (4–6), temperature (50–70°C), ethylene glycol molar ratio (1:1–1:3).

- Response : Yield (%) and purity (HPLC area%).

Analyze via ANOVA to identify significant factors and interactions .

Q. How can conflicting data in biological activity assays be resolved?

- Methodological Answer : If receptor binding assays (e.g., SPR or fluorescence polarization) show variability:

- Replicate experiments with standardized protocols (n ≥ 3).

- Use surface plasmon resonance (SPR) to quantify binding kinetics (ka, kd).

- Cross-validate with enzyme inhibition assays (e.g., IC50 determination) and computational docking (Autodock Vina) to reconcile discrepancies .

Q. What mechanistic insights exist for the oxidation or degradation of this compound?

- Methodological Answer : Investigate via:

- GC-MS to identify degradation byproducts (e.g., quinones from demethoxylation).

- EPR spectroscopy to detect radical intermediates under oxidative stress.

- Isotopic labeling (18O) to trace oxygen incorporation pathways .

Q. How do steric and electronic effects of the 3,4-dimethoxy group influence regioselectivity in downstream reactions?

- Methodological Answer : Perform Hammett analysis with substituted analogs to correlate σ values with reaction rates (e.g., esterification or glycosylation). Use NBO (Natural Bond Orbital) analysis to quantify electron donation from methoxy groups to the aromatic ring, affecting nucleophilic attack sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.